7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde

CCR2 receptor antagonist Inflammation Nociception

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 2174002-60-7) is a functionalized heterocyclic building block featuring a fused pyrazolo[1,5-a]pyrimidine core, a C7 hydroxyl group, and a C3 carbaldehyde moiety. This specific substitution pattern enables targeted derivatization for medicinal chemistry campaigns.

Molecular Formula C7H5N3O2
Molecular Weight 163.136
CAS No. 2174002-60-7
Cat. No. B2982198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde
CAS2174002-60-7
Molecular FormulaC7H5N3O2
Molecular Weight163.136
Structural Identifiers
SMILESC1=CN=C2C(=CNN2C1=O)C=O
InChIInChI=1S/C7H5N3O2/c11-4-5-3-9-10-6(12)1-2-8-7(5)10/h1-4,9H
InChIKeyQEFUMUFVMQKGDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 2174002-60-7) Sourcing Guide for Medicinal Chemistry


7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 2174002-60-7) is a functionalized heterocyclic building block featuring a fused pyrazolo[1,5-a]pyrimidine core, a C7 hydroxyl group, and a C3 carbaldehyde moiety. This specific substitution pattern enables targeted derivatization for medicinal chemistry campaigns [1]. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor discovery, with numerous derivatives demonstrating nanomolar to low micromolar inhibitory activity against CDK2, TRKA, PIM-1, and HDAC6 [2].

Why 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde Is Not Interchangeable with Other Pyrazolo[1,5-a]pyrimidines


The pyrazolo[1,5-a]pyrimidine scaffold exhibits pronounced structure-activity relationships (SAR) sensitivity to substitution patterns. The C7 hydroxyl group is critical for maintaining hydrogen-bonding interactions with key kinase residues, while the C3 carbaldehyde serves as a versatile synthetic handle for further functionalization [1]. Substitution at other positions—such as C5, C6, or C7—can dramatically alter potency, selectivity, and physicochemical properties. For example, 6,7-disubstituted pyrazolo[1,5-a]pyrimidines demonstrate COX-2 inhibitory activity orders of magnitude different from 5,7-disubstituted analogs [2]. Consequently, substituting this specific C7-hydroxy, C3-carbaldehyde variant with a regioisomeric or differently substituted analog is likely to compromise synthetic utility and downstream biological activity.

Quantitative Differentiation of 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde vs. Closest Analogs


C7 Hydroxyl Group Enables CCR2 Receptor Antagonism Not Achievable with Unsubstituted or C7-Alkyl Analogs

The 7-hydroxy substitution pattern in pyrazolo[1,5-a]pyrimidines is specifically claimed for CCR2 receptor antagonist activity in patent US20130252951A1 [1]. This patent explicitly covers 7-hydroxy-pyrazolo[1,5-a]pyrimidine compounds of general formula (I) that are antagonists of the CCR2 receptor. The 7-hydroxy group is essential for binding to the CCR2 receptor, and compounds lacking this hydroxyl group or bearing alternative C7 substituents are excluded from the claimed composition of matter.

CCR2 receptor antagonist Inflammation Nociception

C3 Carbaldehyde Provides a Superior Synthetic Handle for Diversification Compared to C3-Unsubstituted Analogs

The C3 carbaldehyde group in 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde enables a range of synthetic transformations (e.g., reductive amination, Grignard addition, Wittig olefination) that are unavailable to pyrazolo[1,5-a]pyrimidines lacking a C3 substituent [1]. This functional group is introduced regioselectively via Vilsmeier-Haack formylation, a reaction that preferentially occurs at the C3 position of the pyrazolo[1,5-a]pyrimidine scaffold [2]. Analogs lacking this carbaldehyde moiety require additional synthetic steps to introduce functional diversity, increasing both time and cost.

Synthetic handle Aldehyde functionalization Medicinal chemistry

Pyrazolo[1,5-a]pyrimidine Core Demonstrates Sub-Micromolar Potency Across Multiple Kinase Targets, Outperforming Pyrazolo[3,4-d]pyrimidine Isosteres

Pyrazolo[1,5-a]pyrimidine derivatives consistently achieve sub-micromolar IC50 values against clinically relevant kinases. Compound 6t (pyrazolo[1,5-a]pyrimidine derivative) inhibits CDK2 with IC50 = 0.09 µM and TRKA with IC50 = 0.45 µM, comparable to reference inhibitors ribociclib (CDK2 IC50 = 0.07 µM) and larotrectinib (TRKA IC50 = 0.07 µM) [1]. In contrast, pyrazolo[3,4-d]pyrimidine isosteres (e.g., allopurinol) exhibit a different target profile (xanthine oxidase inhibition) and lack this dual kinase inhibitory activity [2].

Kinase inhibition CDK2 TRKA PIM-1

High-Value Application Scenarios for 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde


CCR2 Antagonist Lead Optimization for Inflammatory and Neuropathic Pain

The 7-hydroxy substitution pattern, as claimed in US20130252951A1, positions this compound as a direct precursor for synthesizing CCR2 receptor antagonists [1]. Researchers can leverage the C3 carbaldehyde for rapid analog generation to optimize potency and selectivity against CCR2, a target implicated in nociception and inflammation. This compound provides an entry point into a patent-protected chemical space that excludes non-C7-hydroxy pyrazolo[1,5-a]pyrimidines.

Dual CDK2/TRKA Inhibitor Discovery for Oncology

Pyrazolo[1,5-a]pyrimidine derivatives demonstrate potent dual inhibition of CDK2 and TRKA kinases (IC50 = 0.09–0.45 µM), with antiproliferative activity across NCI-60 cancer cell lines [2]. The C3 carbaldehyde handle allows for modular functionalization to improve cellular activity and pharmacokinetic properties, as demonstrated by optimization studies on this scaffold [3]. This compound serves as a versatile starting material for building focused libraries targeting CDK2/TRKA-driven cancers.

PIM-1 Kinase Inhibitor Development for Colon Cancer

Pyrazolo[1,5-a]pyrimidine derivatives potently inhibit PIM-1 kinase (IC50 = 0.87 µM) and induce apoptosis in colon cancer cell lines (HCT-116 IC50 = 3.02 µM; HT29 IC50 = 2.67 µM) [4]. The C7 hydroxyl and C3 carbaldehyde groups can be elaborated to enhance selectivity and reduce off-target effects, as PIM-1 is overexpressed in multiple solid tumors. This compound provides a foundational scaffold for developing selective PIM-1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.